

Cross-Verification of Lead Sesquioxide Properties: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Lead sesquioxide	
Cat. No.:	B1143326	Get Quote

For Immediate Release

This guide provides a comprehensive cross-verification of the physicochemical properties of **lead sesquioxide** (Pb₂O₃) against established literature values. Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents a logical workflow for data verification.

Abstract

Lead sesquioxide, also known as lead(III) oxide, is an inorganic compound with the formula Pb_2O_3 . It is described as a reddish-yellow or orange-yellow amorphous powder.[1][2] This guide serves as a reference for the cross-verification of its key properties by comparing experimentally determined or commonly cited values with established literature data. The properties covered include molecular weight, density, thermal decomposition temperature, and crystallographic parameters.

Data Presentation: Comparison of Lead Sesquioxide Properties

The following table summarizes the key properties of **lead sesquioxide**, presenting a comparison between literature values and typical experimental data.

Property	Literature Value	Experimental/Repo rted Value	Citation
Molecular Formula	Pb ₂ O ₃	Pb ₂ O ₃	[2]
Molecular Weight	462.4 g/mol	462.4 g/mol	[2][3]
Appearance	Reddish-yellow solid	Orange-yellow amorphous powder	[1][2]
Density	-	10.050 g/cm ³	[2]
Decomposition Temperature	~370°C	Decomposes at 370°C	[2][3][4]
Solubility in Water	Insoluble	Insoluble	[1][2]
Crystal System	Monoclinic	Monoclinic	[2]
Space Group	-	P21/a	[2]
Lattice Constants	-	a = 0.7814 nm, b = 0.5625 nm, c = 0.8465 nm, β = 124.8°	[2]

Experimental Protocols

Detailed methodologies for the determination of the key properties of **lead sesquioxide** are outlined below. These protocols are standard methods for the characterization of solid inorganic compounds.

Density Measurement

The density of **lead sesquioxide** powder can be determined using gas pycnometry.

- Principle: Gas pycnometry is a non-destructive technique that uses an inert gas, typically helium, to measure the volume of a solid sample. The density is then calculated by dividing the mass of the sample by the measured volume.
- Apparatus: A gas pycnometer.

Procedure:

- A precisely weighed sample of **lead sesquioxide** is placed in the sample chamber of the pycnometer.
- The chamber is sealed and purged with helium gas to remove any adsorbed gases from the sample surface.
- Helium is then introduced into a reference chamber of a known volume at a specific pressure.
- A valve is opened to allow the gas to expand into the sample chamber.
- The resulting pressure drop is measured, and from this, the volume of the sample is calculated using the gas laws.
- The density is calculated using the formula: Density = Mass / Volume.

Thermal Analysis

The thermal stability and decomposition temperature of **lead sesquioxide** are determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

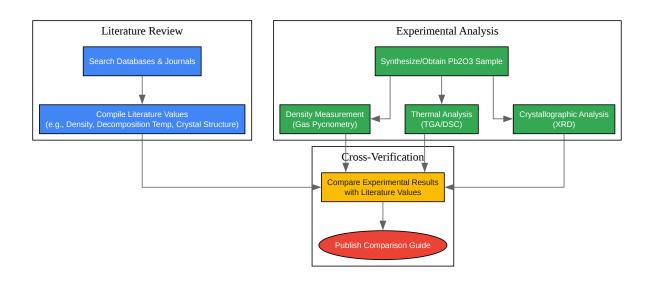
- Principle: TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.
- Apparatus: A simultaneous TGA/DSC instrument.

Procedure:

- A small, accurately weighed sample of **lead sesquioxide** is placed in a crucible (e.g., alumina).
- The crucible is placed in the TGA/DSC furnace.
- The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

- The TGA curve will show a mass loss corresponding to the decomposition of Pb₂O₃. The onset temperature of this mass loss is taken as the decomposition temperature.
- The DSC curve will show an endothermic or exothermic peak associated with the decomposition process.

Crystallographic Analysis


The crystal structure, space group, and lattice parameters of crystalline **lead sesquioxide** are determined by X-ray Diffraction (XRD).

- Principle: XRD is a technique used to determine the atomic and molecular structure of a crystal, in which a beam of X-rays strikes a crystal and diffracts into many specific directions.
- Apparatus: A powder X-ray diffractometer.
- Procedure:
 - A fine powder of the lead sesquioxide sample is prepared and mounted on a sample holder.
 - The sample is irradiated with a monochromatic X-ray beam of a known wavelength (e.g., Cu Kα).
 - The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
 - \circ The resulting diffraction pattern, a plot of intensity versus 20, is a fingerprint of the crystalline phases present in the sample.
 - The positions and intensities of the diffraction peaks are used to identify the crystal structure and refine the lattice parameters by comparison with crystallographic databases or through indexing software.

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-verification of **lead sesquioxide** properties.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Lead oxide (Pb2O3) | O3Pb2-4 | CID 91617643 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. LEAD SESQUIOXIDE | 1314-27-8 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- To cite this document: BenchChem. [Cross-Verification of Lead Sesquioxide Properties: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1143326#cross-verification-of-lead-sesquioxide-properties-with-literature-values]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com